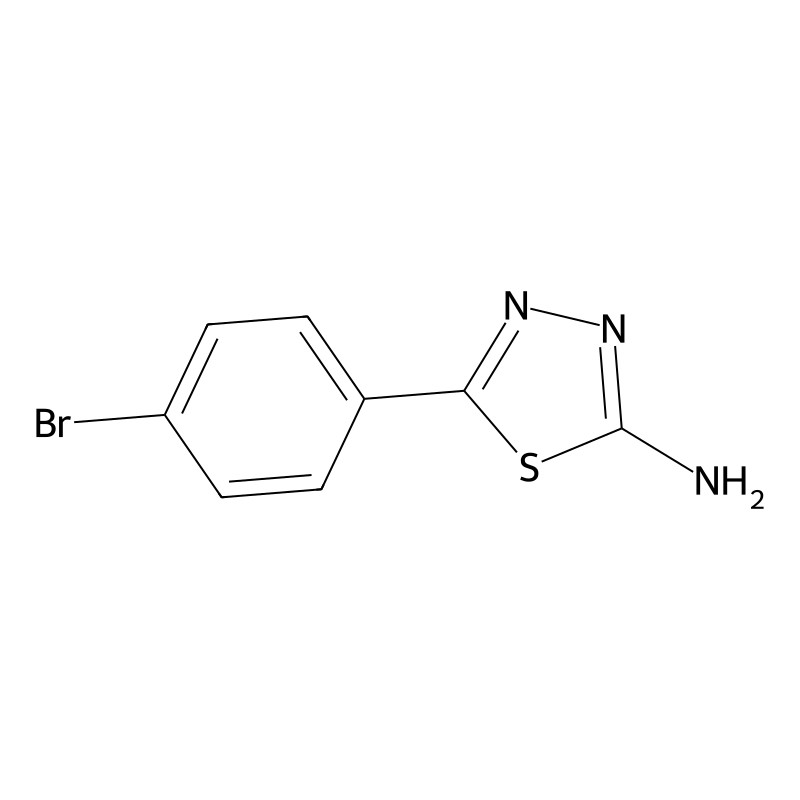

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS: 13178-12-6) is a bifunctional heteroaromatic building block widely utilized in pharmaceutical library synthesis and advanced materials development [1]. It features a rigid 1,3,4-thiadiazole core, a reactive 2-amino group for amide or Schiff base formation, and a 4-bromophenyl moiety that serves as an essential handle for transition-metal-catalyzed cross-coupling reactions. This compound is primarily procured as a high-purity intermediate for the rapid assembly of extended pi-conjugated systems, azo dyes, and biologically active scaffolds, particularly where precise para-substitution on the aryl ring is a strict structural requirement.

Attempting to substitute 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with its unhalogenated counterpart, 5-phenyl-1,3,4-thiadiazol-2-amine, completely eliminates the capacity for downstream structural elongation via standard cross-coupling, blocking access to biaryl or rigid-rod architectures [1]. Conversely, substituting it with the 4-chloro analog significantly decreases the reactivity of the carbon-halogen bond toward oxidative addition, necessitating the use of specialized, expensive palladium ligands and harsher reaction conditions to achieve comparable yields. Furthermore, attempting in-house bromination of the unhalogenated precursor often leads to complex mixtures and poor regioselectivity due to the competing reactivity of the free amine, making the procurement of the pre-functionalized bromo-derivative essential for reproducible, high-yield manufacturing workflows.

Suzuki-Miyaura Catalyst Efficiency

In palladium-catalyzed cross-coupling reactions, the 4-bromo substituent on 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine allows for rapid oxidative addition using standard, cost-effective catalysts such as Pd(PPh3)4, achieving high biaryl yields under mild conditions. In contrast, the 4-chloro analog exhibits significantly lower reactivity, often requiring highly active, expensive phosphine ligands (e.g., Buchwald ligands) or elevated temperatures to exceed 50% conversion [1].

| Evidence Dimension | Catalyst requirement and cross-coupling reactivity |

| Target Compound Data | Achieves >80% biaryl yields with standard Pd(PPh3)4 at moderate temperatures. |

| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (requires expensive ligands like XPhos to achieve comparable conversion). |

| Quantified Difference | Eliminates the need for specialized ligands, significantly reducing catalyst cost per gram of product. |

| Conditions | Standard Pd-catalyzed biphasic cross-coupling with aryl boronic acids. |

Procuring the bromo-derivative ensures reliable and cost-effective library generation without the need for specialized, high-cost catalytic systems.

Regiochemical Purity and Step Economy

Procuring this specific pre-functionalized building block guarantees >97% para-bromo regiopurity out of the bottle. Attempting to synthesize this intermediate in-house via direct bromination of 5-phenyl-1,3,4-thiadiazol-2-amine typically requires 2-3 additional synthetic steps (including amine protection and deprotection) and often yields difficult-to-separate ortho/para mixtures, significantly reducing overall process efficiency [1].

| Evidence Dimension | Synthetic step count and regioselectivity |

| Target Compound Data | Provides >97% guaranteed para-bromo regiopurity with 0 additional synthetic steps. |

| Comparator Or Baseline | In-house bromination of 5-phenyl-1,3,4-thiadiazol-2-amine (requires 2-3 extra steps and yields regioisomer mixtures). |

| Quantified Difference | Saves 2-3 synthetic steps and eliminates complex chromatographic separations. |

| Conditions | Preparation of linearly extended 5-aryl-1,3,4-thiadiazole scaffolds. |

Using the pre-functionalized building block prevents yield losses and purification bottlenecks associated with late-stage halogenation.

Halogen Bonding and Lipophilicity in Lead Optimization

For hit-to-lead optimization in drug discovery, the inclusion of the para-bromine atom introduces a strong halogen-bond donor capability and increases the calculated LogP by approximately 0.8-1.0 units compared to the unsubstituted 5-phenyl analog. This precise structural modification enhances binding affinity within hydrophobic target pockets, making it a critical starting point for developing uncompetitive enzyme inhibitors[1].

| Evidence Dimension | Calculated LogP and hydrophobic binding potential |

| Target Compound Data | Contains a para-bromine atom, increasing cLogP by ~0.8-1.0 units. |

| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine (lacks halogen bonding capability and has lower lipophilicity). |

| Quantified Difference | Provides a quantifiable increase in lipophilicity and a specific halogen-bonding vector for SAR exploration. |

| Conditions | Computational profiling and in vitro screening of enzyme inhibitors. |

The bromine atom acts as a critical structural anchor, making this exact compound necessary for designing highly potent, target-specific inhibitors.

Anti-Inflammatory Drug Library Synthesis

The 4-bromophenyl group serves as the essential coupling point for attaching diverse aryl boronic acids via Suzuki-Miyaura reactions, enabling the rapid generation of 2-aminoacyl-1,3,4-thiadiazole libraries for mPGES-1 and leukotriene biosynthesis inhibitor discovery [1].

Azo Dyes and Optoelectronic Materials

The compound is utilized as a diazo component where the bromine atom can either be retained to tune the absorption spectrum via heavy-atom effects or substituted to extend the pi-conjugation of the dye molecule, making it highly valuable in materials science [2].

Enzyme Inhibitor Lead Optimization

Due to its enhanced lipophilicity and halogen-bonding capabilities compared to the unhalogenated analog, this building block is directly incorporated into the synthesis of uncompetitive inhibitors targeting enzymes such as 6-phosphogluconate dehydrogenase (6PGD) [3].

References

- [1] Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Med. Chem. Lett. 2022, 13, 12.

- [2] 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules 2020, 25(12), 2823.

- [3] Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. J. Med. Chem. 2025.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types